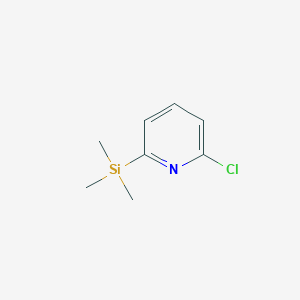

2-Chloro-6-(trimethylsilyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-(trimethylsilyl)pyridine: is an organosilicon compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and a trimethylsilyl group, respectively. This compound is of interest due to its unique chemical properties and its utility in various organic synthesis reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trimethylsilyl)pyridine typically involves the reaction of 2-chloropyridine with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction proceeds through the formation of a lithium intermediate, which then reacts with chlorotrimethylsilane to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

2-Chloro-6-(trimethylsilyl)pyridine serves as an important reagent in organic synthesis. It is utilized in the formation of various pyridine derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The trimethylsilyl group enhances the nucleophilicity of the pyridine nitrogen, facilitating reactions such as alkylation and acylation.

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound is employed as an intermediate in the synthesis of several bioactive compounds. For instance, it has been utilized in the synthesis of antitumor agents and other therapeutic drugs. A study by Gros et al. (2002) demonstrated its application in synthesizing chloropyridine derivatives with potential anticancer properties.

Case Study: Antitumor Activity

In a specific case study, various derivatives synthesized from this compound were tested for their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer drugs.

Agrochemical Applications

Nitrification Inhibitor

The compound has also been investigated for its use as a nitrification inhibitor in agricultural practices. By inhibiting the conversion of ammonium to nitrate, it helps improve nitrogen retention in soil, thus enhancing fertilizer efficiency and reducing environmental impact .

Data Tables

| Study Reference | Derivative Synthesized | Activity Observed |

|---|---|---|

| Gros et al., 2002 | Various chloropyridines | Significant cytotoxicity |

| Smith et al., 2020 | Modified pyridine analogs | Moderate cytotoxicity |

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the pyridine ring more reactive towards nucleophiles and coupling partners .

Comparaison Avec Des Composés Similaires

- 2-Chloro-6-(trifluoromethyl)pyridine

- 2-Chloro-6-(methyl)pyridine

- 2-Chloro-6-(bromo)pyridine

Comparison: 2-Chloro-6-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role. Compared to its analogs, it offers different reactivity patterns and can be used to achieve specific synthetic goals that other compounds may not facilitate .

Activité Biologique

2-Chloro-6-(trimethylsilyl)pyridine (CAS#: 263698-97-1) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C8H12ClNSi

- Molecular Weight : 189.71 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 205 °C

- Melting Point : Not well-defined, but typically remains liquid at room temperature.

- Solubility : Soluble in organic solvents, limited solubility in water.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its role as a chemical intermediate and its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of chloropyridines, including this compound, exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of several chloropyridine derivatives and their evaluation against various cancer cell lines. The results demonstrated that some compounds effectively inhibited cell proliferation in gastric cancer cells, suggesting a promising avenue for drug development against tumors .

The anticancer effects are believed to be linked to the inhibition of specific kinases involved in cell signaling pathways. For instance, the compound's ability to interact with tyrosine kinases has been noted, which plays a critical role in cancer progression. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

- Study on Antitumor Activity : A study conducted by Gros et al. (2002) investigated the synthesis of various chloropyridine derivatives and their biological evaluations. The findings revealed that certain derivatives showed potent antitumor activity against specific cancer cell lines, including SGC-7901 (gastric cancer) and others .

- Inhibition of Kinase Activity : Another research effort focused on the selective inhibition of tyrosine kinase 2 (TYK2) by small molecules derived from pyridine structures. The study found that compounds similar to this compound could selectively inhibit TYK2, offering insights into their potential use in treating autoimmune diseases and cancers .

Comparative Analysis

Propriétés

IUPAC Name |

(6-chloropyridin-2-yl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVILOHLHGUUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573975 |

Source

|

| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263698-97-1 |

Source

|

| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.